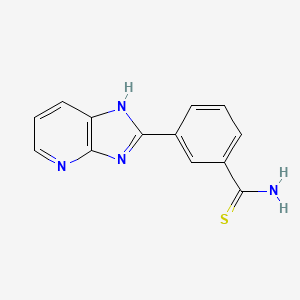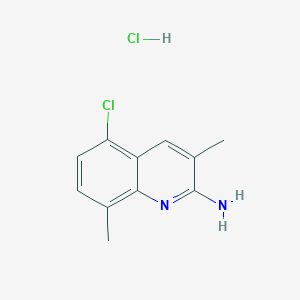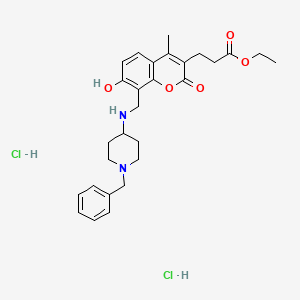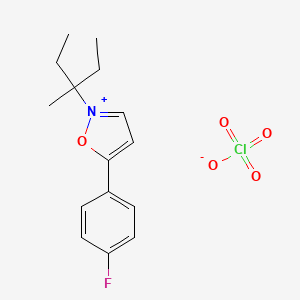![molecular formula C17H10N2O2S B12637793 2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline CAS No. 922145-24-2](/img/structure/B12637793.png)
2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline is a heterocyclic compound that features a benzodioxole moiety fused with a thienoquinoxaline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline typically involves the formation of the thienoquinoxaline core followed by the introduction of the benzodioxole group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with o-phenylenediamine in the presence of a suitable catalyst can yield the thienoquinoxaline core. Subsequent reactions with benzodioxole derivatives can introduce the desired functional group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce thienoquinoxaline alcohols.
Aplicaciones Científicas De Investigación
2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-YL)-1,3-benzothiazole
- N-(2H-1,3-Benzodioxol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide
Uniqueness
2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline is unique due to its specific structural features that confer distinct chemical and biological properties
Propiedades
Número CAS |
922145-24-2 |
|---|---|
Fórmula molecular |
C17H10N2O2S |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)thieno[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H10N2O2S/c1-2-4-12-11(3-1)18-13-8-16(22-17(13)19-12)10-5-6-14-15(7-10)21-9-20-14/h1-8H,9H2 |
Clave InChI |
VTJAASDHCDVJRZ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=CC4=NC5=CC=CC=C5N=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid](/img/structure/B12637718.png)
![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)

![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)






![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)
